molecular formula C10H11ClN2 B2406874 2-Chloro-1-isopropyl-1H-benzo[d]imidazole CAS No. 3705-87-1

2-Chloro-1-isopropyl-1H-benzo[d]imidazole

Cat. No. B2406874
CAS RN: 3705-87-1
M. Wt: 194.66
InChI Key: MAVNZJBNKICAAC-UHFFFAOYSA-N
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Description

“2-Chloro-1-isopropyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “this compound”, often involves a variety of chemical reactions . For instance, one study reported a hit to lead process to fine-tune the potency of a previously reported inhibitor, which led to the discovery of a similar compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Optimization

  • Synthesis Techniques : 2-Chloro-1-isopropyl-1H-benzo[d]imidazole has been synthesized through various methods, including cyclization, N-alkylation, hydrolyzation, and chlorination. These processes have been optimized for improved yield and efficiency (Huang Jin-qing, 2009).

Anticancer Research

  • Potential Anticancer Agents : Some derivatives of benzimidazole, which include this compound, have been studied for their anticancer properties. These derivatives have shown promising activity against various cancer cell lines (Z. M. Nofal et al., 2014).

Pharmacological Applications

  • Receptor Agonism : Imidazole compounds, including the isopropyl-substituted variants, have been identified as potent and selective partial and full agonists of the TAAR1 receptor, with applications in treating conditions like schizophrenia (G. Galley et al., 2012).

Anti-Inflammatory and Antioxidant Research

  • Anti-inflammatory and Antioxidant Properties : Certain analogs of this compound have been evaluated for their anti-inflammatory and antioxidant activities. Some compounds were found to have potent activity, surpassing standard drugs like Ibuprofen (B. Shankar et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition : Benzimidazole derivatives, including this compound, have been explored for their potential as corrosion inhibitors. Studies include the synthesis and evaluation of these compounds for protecting metal surfaces in various environments (Z. Rouifi et al., 2020).

Antimicrobial Activity

  • Antimicrobial Applications : Various benzimidazole derivatives, including those similar to this compound, have been synthesized and evaluated for their antimicrobial activities. These studies focus on the effectiveness of these compounds against different bacterial strains (Journals Iosr et al., 2015).

properties

IUPAC Name

2-chloro-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVNZJBNKICAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chlorobenzimidazole (2.0 g), isopropyl bromide (1.36 ml) and potassium carbonate (34 g) in dimethyl sulfoxide (200 ml) was heated at 60° C. for 6 hr and poured into ice. The resulting mixture was extracted with ethyl acetate and the extract was washed with water, dried over sodium sulfate and evaporated. The residue was chromatographed through silica gel using 5% methanol in dichloromethane. The appropriate fractions were evaporated to give 2-chloro-1-(1-methylethyl)benzimidazole, mp 58°-60° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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